(R)-3-((S)-1-((S)-2-Methoxy-1-phenylethylamino)-3,3-dimethyl-1-oxobutan-2-ylcarbamoyl)-6-(2-methylbiphenyl-4-YL)hexanoic acid
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that strategically build up the desired compound. An example relevant to the type of synthesis this compound might undergo is the asymmetric synthesis of similar complex acids which involves key reactions like asymmetric hydrogenation, demonstrating the intricate steps required to achieve high enantiomeric excess and purity (Ikemoto et al., 2004). This process underscores the importance of selecting appropriate catalysts and reaction conditions to steer the synthesis towards the desired isomer with high selectivity and yield.
Molecular Structure Analysis
The molecular structure of such compounds is critical for understanding their chemical behavior and potential interactions with biological systems. Techniques like proton nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are indispensable tools for elucidating the structure of synthesized compounds, providing insights into the arrangement of atoms and the stereochemistry of the molecule (Fa et al., 2015).
Scientific Research Applications
Analytical Chemistry Applications : Zhang et al. (2008) discussed the development of a sensitive enzyme-linked immunosorbent assay (ELISA) for analyzing fenthion, an organophosphorous insecticide, in fruit samples. This work involved the synthesis of related compounds, demonstrating the use of such chemicals in developing analytical tools for monitoring agricultural samples (Zhang et al., 2008).
Synthesis of Complex Molecules : Research by McCombie et al. (1991) on the generation and in situ acylation of enaminone anions highlighted a method for synthesizing various complex molecules. This study is relevant for understanding the chemical pathways and synthesis techniques involving similar compounds (McCombie et al., 1991).
Pharmacological Research : The structure and potential use of similar compounds in pharmacology were explored by Debaerdemaeker et al. (1993). Their study on a potent anxiolytic dipeptoid provides insights into the structural aspects and potential therapeutic applications of related chemical entities (Debaerdemaeker et al., 1993).
Natural Product Synthesis : Namikoshi et al. (1989) worked on the total synthesis of Adda, a unique amino acid in cyanobacterial hepatotoxins. This research is significant for understanding how similar compounds can be synthesized and used in the study of natural products (Namikoshi et al., 1989).
Development of Biologically Active Compounds : Watermeyer et al. (2009) reported on the synthesis and crystal structures of pharmacologically relevant compounds, contributing to the understanding of the chemical properties and potential biological activities of similar molecules (Watermeyer et al., 2009).
Chemical Optimization for Therapeutic Applications : Research by Chen et al. (2008) focused on optimizing the chemical structure of similar compounds to improve their pharmacological properties, such as reducing the inhibition liability while maintaining potency (Chen et al., 2008).
properties
IUPAC Name |
(3R)-3-[[(2S)-1-[[(1S)-2-methoxy-1-phenylethyl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]-6-(3-methyl-4-phenylphenyl)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N2O5/c1-24-21-25(19-20-29(24)26-14-8-6-9-15-26)13-12-18-28(22-31(38)39)33(40)37-32(35(2,3)4)34(41)36-30(23-42-5)27-16-10-7-11-17-27/h6-11,14-17,19-21,28,30,32H,12-13,18,22-23H2,1-5H3,(H,36,41)(H,37,40)(H,38,39)/t28-,30-,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMABJUGSNPHMN-BHYWQNONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(CC(=O)O)C(=O)NC(C(=O)NC(COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)CCC[C@H](CC(=O)O)C(=O)N[C@H](C(=O)N[C@H](COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((S)-1-((S)-2-methoxy-1-phenylethylamino)-3,3-dimethyl-1-oxobutan-2-ylcarbamoyl)-6-(2-methyl biphenyl-4-yl)hexanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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